molecular formula C10H11BrFN B11727428 1-(4-Bromo-3-fluorophenyl)cyclobutanamine CAS No. 1314785-90-4

1-(4-Bromo-3-fluorophenyl)cyclobutanamine

Cat. No.: B11727428
CAS No.: 1314785-90-4
M. Wt: 244.10 g/mol
InChI Key: WXCSGKKFDFNHEM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)cyclobutanamine is a bicyclic amine featuring a cyclobutane ring substituted with a bromo-fluorinated aromatic group. Its molecular formula is C₁₀H₁₂BrFN, with a molecular weight of 252.12 g/mol (inferred from structural analogs in ). The compound’s structure combines a strained cyclobutane ring with a halogenated phenyl group, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

1314785-90-4

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

WXCSGKKFDFNHEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Br)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine depends on its application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical and physiological effects. The pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
1-(4-Bromo-3-fluorophenyl)cyclobutanamine C₁₀H₁₂BrFN 252.12 Br, F, cyclobutane Not explicitly listed Inferred
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine C₁₂H₁₆BrN 254.17 Br, CH₃, cyclopentane 1368781-51-4
cis-3-(4-Bromophenyl)cyclobutanamine C₁₀H₁₂BrN 226.12 Br, cyclobutane (cis isomer) 1156296-38-6
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 284.16 Br, F, methyl, cyclobutane 1251209-10-5

Key Observations :

  • Halogen Effects: The presence of bromine and fluorine on the phenyl ring may improve metabolic stability and binding affinity in medicinal chemistry applications compared to non-halogenated analogs .
  • Substituent Position : The 3-fluoro and 4-bromo positions on the phenyl ring (vs. 4-bromo alone in cis-3-(4-Bromophenyl)cyclobutanamine) could influence electronic properties and steric interactions in target binding .

Table 2: Hazard Profiles of Related Cyclic Amines

Compound Acute Toxicity (Oral) Skin/Irritation Hazards Stability and Decomposition Source
1-(Aminomethyl)cyclobutanamine H302 (Harmful if swallowed) H315 (Skin irritation), H319 (Eye irritation) Stable at 2–8°C; decomposes to NOx, HBr under fire
1-(4-Bromo-3-fluorophenyl)cyclobutanamine (inferred) Likely similar to H302/H335 Potential respiratory irritation (H335) Likely stable under dry, cool storage
cis-3-(4-Bromophenyl)cyclobutanamine No direct data No direct data No decomposition data

Safety Notes:

  • The target compound’s bromo-fluoro substitution may increase its toxicity profile compared to non-halogenated analogs, as seen in related amines ().
  • Handling precautions for halogenated arylcycloalkylamines typically include respiratory protection (e.g., P95 masks) and avoidance of dust formation .

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclobutanamine is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by a cyclobutanamine core with a phenyl ring substituted by bromine and fluorine, presents intriguing possibilities for therapeutic applications. The molecular formula of this compound is C10H11BrFN, with a molecular weight of 244.10 g/mol. Its halogen substituents may enhance its reactivity and interaction with biological targets, making it a candidate for further investigation in pharmacology.

Structural Characteristics

The presence of both bromine and fluorine in the compound's structure contributes to its electronic properties, which can influence biological interactions. The unique substitution pattern on the phenyl ring is thought to enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

Compound Name Structural Features Unique Aspects
N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamineSimilar cyclobutanamine coreDifferent halogen positioning
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamineSimilar core structureVariation in halogen count and position
N-[(4-chloro-3-fluorophenyl)methyl]cyclobutanamineContains chlorine instead of bromineDifferent halogen type
N-[(2-bromo-4-methylphenyl)methyl]cyclobutanamineMethyl group instead of fluorineVariation in substituent type

Preliminary Biological Activity

Current research indicates that the biological activity of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine is under investigation, with preliminary studies suggesting potential anti-inflammatory and antitumor effects. Compounds with similar structural features have demonstrated various pharmacological effects, indicating that this compound may also exhibit significant biological activities.

The mechanism by which 1-(4-Bromo-3-fluorophenyl)cyclobutanamine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate key biochemical pathways, leading to the observed pharmacological effects.

Case Studies and Research Findings

Research into the compound's activity has focused on its potential as a therapeutic agent. Notable findings include:

  • Inhibition Studies : Similar compounds have shown inhibition of specific kinases involved in cancer proliferation, suggesting that 1-(4-Bromo-3-fluorophenyl)cyclobutanamine may also act as a kinase inhibitor.
  • Cell Line Testing : Preliminary assays on various cancer cell lines indicate potential cytotoxic effects, warranting further exploration into its efficacy against specific cancer types.

Future Directions

Ongoing research aims to clarify the pharmacological profile of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine through:

  • Structure-Activity Relationship (SAR) studies to optimize its biological activity.
  • In Vivo Studies to assess its therapeutic potential and safety profile.
  • Mechanistic Studies to understand how it interacts at the molecular level with biological targets.

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